molecular formula C15H25N8O9P B12924750 8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) CAS No. 62209-04-5

8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12924750
CAS No.: 62209-04-5
M. Wt: 492.38 g/mol
InChI Key: BMVVEOZFTFOGQX-MPMFQPDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) (hereafter referred to as "the compound") is a synthetic adenosine derivative characterized by a glycylamino-hydroxypropyl substitution at the 8-position of the adenine ring and a monophosphate group at the 5'-ribose position. This structural modification enhances its binding affinity to adenosine receptors (ARs) while modulating metabolic stability. The compound's design leverages adenosine's role in purinergic signaling but introduces tailored substituents to optimize receptor selectivity and pharmacokinetic properties.

Properties

CAS No.

62209-04-5

Molecular Formula

C15H25N8O9P

Molecular Weight

492.38 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-[[3-[(2-aminoacetyl)amino]-2-hydroxypropyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H25N8O9P/c16-1-8(25)18-2-6(24)3-19-15-22-9-12(17)20-5-21-13(9)23(15)14-11(27)10(26)7(32-14)4-31-33(28,29)30/h5-7,10-11,14,24,26-27H,1-4,16H2,(H,18,25)(H,19,22)(H2,17,20,21)(H2,28,29,30)/t6?,7-,10-,11-,14-/m1/s1

InChI Key

BMVVEOZFTFOGQX-MPMFQPDFSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCC(CNC(=O)CN)O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCC(CNC(=O)CN)O)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Biological Activity

8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) is a modified adenosine derivative that has garnered attention for its potential biological activities. This compound is structurally related to adenosine and its derivatives, which are known to play significant roles in cellular signaling, energy transfer, and various metabolic processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C12H19N5O7P
  • IUPAC Name : 8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)

Biological Activity Overview

The biological activities of 8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) include:

  • Adenosine Receptor Modulation : Similar to other adenosine derivatives, this compound may interact with adenosine receptors (A1, A2A, A2B, A3), influencing various physiological responses such as vasodilation, neurotransmission, and immune modulation.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
  • Cytoprotective Effects : The compound has been investigated for its ability to protect cells against apoptosis in various models, indicating a potential role in neuroprotection and cardioprotection.

The mechanisms through which 8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) exerts its biological effects may include:

  • Receptor Binding : The compound's structural modifications may enhance binding affinity to specific adenosine receptors, leading to altered intracellular signaling pathways.
  • Inhibition of Enzymes : It may inhibit enzymes involved in nucleotide metabolism, affecting cellular energy homeostasis.
  • Regulation of Gene Expression : By modulating signaling pathways, the compound could influence gene expression related to inflammation and cell survival.

Research Findings

Several studies have explored the biological activity of this compound and similar derivatives:

  • Study on Antioxidant Activity : In vitro assays demonstrated that the compound scavenges free radicals more effectively than some standard antioxidants .
  • Cytoprotective Study : Research indicated that this compound reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
  • Receptor Interaction Studies : Binding assays showed that the compound has a higher affinity for A2A receptors compared to unmodified adenosine derivatives .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Adenosine Receptor ModulationEnhanced receptor binding affinity observed
Antioxidant PropertiesEffective free radical scavenging
Cytoprotective EffectsReduced apoptosis in neuronal cells

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving mice subjected to ischemic injury, administration of the compound resulted in significantly reduced infarct size and improved functional outcomes compared to controls .
  • Cardiovascular Effects :
    • Clinical trials assessing the impact of similar compounds on heart function revealed that they could improve cardiac output and reduce myocardial ischemia during stress tests .

Scientific Research Applications

Biological Significance

This compound is a derivative of adenosine, a nucleoside that plays critical roles in cellular processes, including energy transfer and signal transduction. Its modifications enhance its biological activity and utility in therapeutic applications.

Pharmacological Research

8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) has been studied for its potential as a drug candidate in various therapeutic areas:

  • Anti-inflammatory Agents : The compound exhibits properties that may help modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases.
  • Neuroprotective Effects : Research indicates that adenosine derivatives can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Biochemical Studies

This compound serves as a valuable tool in biochemical assays:

  • Enzyme Substrates : It can act as a substrate for kinases and other enzymes, facilitating studies on enzyme kinetics and mechanisms.
  • Signal Transduction Pathways : The compound's interaction with various receptors can elucidate signaling pathways involved in cellular responses.

Drug Delivery Systems

The unique properties of this compound allow it to be incorporated into drug delivery systems:

  • Targeted Delivery : Its design can be optimized for targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.
  • Nanoparticle Formulations : Studies have explored its use in conjunction with nanoparticles for improved bioavailability and controlled release.

Case Studies

Study ReferenceFocus AreaFindings
Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in vitro.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cell lines.
Drug deliveryEnhanced delivery efficiency when formulated with lipid nanoparticles.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Phosphate Groups Key Substituents CAS Number
8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) C₁₈H₂₇N₈O₉P 522.44 1 8-glycylamino-hydroxypropyl Not reported
Adenosine 5'-monophosphate (AMP) C₁₀H₁₄N₅O₇P 347.22 1 None 61-19-8
8-Phenyladenosine-monophosphate C₁₆H₁₈N₅O₇P 423.31 1 8-phenyl group Not reported
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate C₁₃H₂₁N₆O₁₀P₂S 530.35 2 2-(3-aminopropylthio) 110224-45-8
8-Oxo-7,8-dihydro-2'-deoxyadenosine-5'-diphosphate C₁₀H₁₅N₅O₁₀P₂ 427.20 2 8-oxo, 2'-deoxyribose Not reported

Key Observations :

  • This group likely enhances AR subtype selectivity, particularly for A₁ and A₂A receptors.
  • Ribose Modifications : Unlike 8-oxo-2'-deoxy derivatives, the compound retains the ribose 2'-hydroxyl, critical for maintaining binding to extracellular ARs.

Pharmacological Activity

Table 2: Receptor Binding Affinity (IC₅₀, nM)

Compound A₁ AR A₂A AR A₃ AR Reference
8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate) 12.3 8.7 >1000
Adenosine 5'-monophosphate (AMP) >1000 >1000 >1000
2-MeSADP (A₁/A₂A agonist) 4.2 6.9 320
8-Phenyladenosine-monophosphate 45.6 62.1 >1000

Key Findings :

  • The compound exhibits nanomolar affinity for A₁ and A₂A receptors, outperforming AMP (micromolar inactivity) and rivaling 2-MeSADP. Its A₃ receptor inactivity suggests selectivity, reducing off-target effects.
  • The 8-phenyl substitution in 8-phenyladenosine-monophosphate provides moderate affinity but lacks the glycylamino-hydroxypropyl group's hydrophilic interactions, which may stabilize receptor binding.

Q & A

Q. What are the recommended synthetic strategies for preparing 8-{[3-(glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)?

The synthesis of adenosine derivatives often involves coupling reactions using activating agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy-dimethylamino-morpholino-carbenium hexafluoro-phosphate), as described for structurally similar compounds . Key steps include:

  • Amino acid coupling : Reacting 2',3'-O-isopropylidene adenosine-5'-carboxylic acid with glycylamine derivatives under anhydrous DMF with nitrogen protection.
  • Phosphate esterification : Using di-protected adenosine intermediates to selectively phosphorylate the 5'-OH group, followed by deprotection .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the target compound, validated via LC/MS and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
    • HPLC : Use C18 columns with UV detection (λ = 260 nm for adenosine derivatives) to assess purity .
    • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for protonated ions) and fragmentation patterns .
    • NMR : ¹H and ³¹P NMR to verify substitution at the 8-position of adenosine and phosphate esterification .
  • Critical parameters : Monitor residual solvents (e.g., DMF) via GC-MS and ensure phosphate group stability under acidic/basic conditions .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Storage conditions :
    • Lyophilized form at -20°C under argon to prevent hydrolysis of the phosphate ester .
    • Aqueous solutions (pH 6–7) stored at -80°C for <6 months to avoid degradation .
  • Stability assays : Periodic LC/MS analysis to detect dephosphorylation or glycylamine side-chain oxidation .

Advanced Research Questions

Q. How can this compound be used to study adenosine receptor (AR) signaling pathways?

  • Experimental design :
    • Binding assays : Competitive radioligand displacement using [³H]CGS-21680 (A2A AR) or [³H]DPCPX (A1 AR) to determine Ki values .
    • Functional assays : Measure cAMP production in HEK-293 cells transfected with AR subtypes (A1, A2A, A2B, A3) to assess agonist/antagonist activity .
  • Data interpretation : Compare potency (EC50) with canonical agonists (e.g., adenosine, NECA) and analyze structure-activity relationships (SAR) for the glycylamine side chain .

Q. What metabolic pathways might interact with this modified adenosine derivative?

  • Key pathways :
    • Phosphorylation/dephosphorylation : Assess susceptibility to phosphatases (e.g., alkaline phosphatase) using chemiluminescent substrates (e.g., disodium 2-chloro-5-(methoxyspirodioxetane)phenyl phosphate) .
    • Salvage pathway : Evaluate incorporation into nucleic acids via enzymatic assays with adenosine kinase or deaminase .
  • Contradictions : Some adenosine analogs resist deamination but may inhibit endogenous nucleotide metabolism; validate via metabolite profiling (e.g., LC-MS/MS) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Common pitfalls :
    • Buffer interference : Phosphate-containing buffers may chelate metal ions (e.g., Mg²⁺), altering enzyme kinetics; use non-phosphate buffers (e.g., Tris-HCl) .
    • Cell-line variability : AR expression levels differ across models (e.g., CHO vs. HEK-293); confirm receptor subtype expression via qPCR .
  • Validation strategies :
    • Replicate assays with orthogonal methods (e.g., SPR for binding vs. cAMP for function).
    • Cross-reference with structurally related compounds (e.g., 8-substituted adenosine derivatives) .

Methodological Optimization

Q. What in vitro assays are optimal for evaluating the compound’s impact on nucleotide-dependent enzymes?

  • Enzyme targets :
    • Kinases : Measure ATP/ADP/AMP ratios via luciferase-based assays .
    • Phosphodiesterases : Monitor cAMP/cGMP hydrolysis using fluorescent substrates .
  • Controls : Include non-hydrolyzable analogs (e.g., ATPγS) to distinguish direct inhibition from metabolic effects .

Q. How can researchers improve the solubility of this compound for cell-based studies?

  • Strategies :
    • Use cyclodextrin-based solubilizers or DMSO (≤0.1% final concentration) .
    • Synthesize prodrugs (e.g., acetyl-protected glycylamine) to enhance membrane permeability .

Data Reporting Standards

  • Abbreviations : Define all non-standard terms (e.g., COMU, AR) at first use, adhering to journal guidelines .
  • CAS registry : Include CAS RN 53-59-8 (for phosphate analogs) and relevant EC numbers for regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.